1-cyclobutyl-4-ethynyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research
Pyrazole derivatives constitute a class of heterocyclic compounds that have garnered immense interest due to their broad spectrum of biological and pharmacological activities. researchgate.netglobalresearchonline.net Their presence is noted in numerous compounds with applications in medicinal chemistry and agrochemicals. researchgate.net The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, leading to a vast chemical space with diverse properties. researchgate.net This structural diversity is a key reason for their prominence in the development of new therapeutic agents and functional materials. researchgate.net
Role of the Pyrazole Nucleus as a Versatile Chemical Scaffold
The pyrazole nucleus is often described as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in biologically active molecules. nih.gov This five-membered ring system is characterized by a unique arrangement of two adjacent nitrogen atoms, which imparts distinct chemical properties. nih.gov It possesses both a "pyrrole-like" nitrogen atom, whose lone pair of electrons contributes to the aromatic system, and a "pyridine-like" nitrogen atom, which is more basic. nih.gov This duality allows for a range of chemical transformations and interactions with biological targets. The ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, makes the pyrazole scaffold a highly adaptable framework for drug design and organic synthesis. ualg.ptnih.gov
Specific Context of 1-cyclobutyl-4-ethynyl-1H-pyrazole as a Research Target
Within the expansive family of pyrazoles, this compound presents a unique combination of structural motifs. The cyclobutyl group at the 1-position and the ethynyl (B1212043) group at the 4-position introduce specific steric and electronic features. The ethynyl group, in particular, is a highly versatile functional group, serving as a reactive handle for a variety of chemical transformations, including click chemistry and cross-coupling reactions. This makes the compound an attractive building block for the synthesis of more complex molecules.
Below is a table detailing some of the key chemical identifiers and properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| CAS Number | 2098114-31-7 |
This data is compiled from publicly available chemical databases. uni.lusigmaaldrich.com
Current Research Landscape and Gaps in the Academic Understanding of Ethynyl-substituted Pyrazoles
The synthesis and application of substituted pyrazoles are well-documented in scientific literature. sciencegate.appmdpi.com Classical methods for pyrazole synthesis often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloadditions. mdpi.commdpi.com More contemporary approaches include microwave-assisted synthesis and multi-component reactions, which offer improved efficiency and regioselectivity. nih.govthieme-connect.com
Specifically for ethynyl-substituted pyrazoles, synthetic strategies often involve the reaction of α,β-ethynyl ketones with hydrazine (B178648) derivatives or the Sonogashira cross-coupling of halogenated pyrazoles with terminal alkynes. thieme-connect.comresearchgate.net While these methods have proven effective, there remains a continuous need for the development of more sustainable and atom-economical synthetic routes.
A significant portion of the research on ethynyl-substituted pyrazoles has been driven by their potential in medicinal chemistry, particularly as precursors for more complex, biologically active molecules. The ethynyl group serves as a key reactive point for diversification. However, a comprehensive understanding of the structure-activity relationships of simpler, yet strategically substituted, ethynyl pyrazoles like this compound is still an evolving area. There is a noticeable gap in the literature regarding the in-depth exploration of its specific physicochemical properties and its utility as a synthon in various chemical transformations beyond preliminary applications. Further investigation into its reactivity profile and the biological activities of its derivatives could unveil new avenues for research and development.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutyl-4-ethynylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-10-11(7-8)9-4-3-5-9/h1,6-7,9H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUGBXXKHKOJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 Cyclobutyl 4 Ethynyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Structural Elucidation
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within the 1-cyclobutyl-4-ethynyl-1H-pyrazole molecule. While specific experimental data from peer-reviewed literature is not publicly available, a theoretical analysis predicts a unique spectral signature. The spectrum would display characteristic signals for the protons on the pyrazole (B372694) ring, the cyclobutyl substituent, and the terminal ethynyl (B1212043) group.
The pyrazole ring protons (H3 and H5) are expected to appear as distinct singlets in the aromatic region of the spectrum. The single acetylenic proton would also produce a singlet, typically in the range of 2.0-3.0 ppm. The cyclobutyl group would present more complex signals, including a quintet for the methine proton attached to the nitrogen atom and multiplets for the remaining methylene (B1212753) protons.
Table 1: Predicted ¹H NMR Signals for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyrazole H-3 | ~7.5-8.0 | Singlet (s) | 1H |
| Pyrazole H-5 | ~7.5-8.0 | Singlet (s) | 1H |
| Cyclobutyl CH (N-CH) | ~4.5-5.0 | Quintet | 1H |
| Acetylenic CH | ~2.5-3.0 | Singlet (s) | 1H |
Note: The predicted chemical shifts are estimates based on standard values for similar structural motifs.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal in the spectrum.
Analysis of the ¹³C NMR spectrum would confirm the presence of nine distinct carbon atoms. The spectrum would show signals for the two sp-hybridized carbons of the ethynyl group, the three sp²-hybridized carbons of the pyrazole ring, and the four sp³-hybridized carbons of the cyclobutyl ring. The carbon attached to the nitrogen (N-CH) would be found further downfield compared to the other cyclobutyl carbons.
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| Pyrazole C-3 | ~135-140 |
| Pyrazole C-4 | ~90-95 |
| Pyrazole C-5 | ~125-130 |
| Ethynyl C (C≡CH) | ~80-85 |
| Ethynyl C (C≡CH) | ~70-75 |
| Cyclobutyl C (N-CH) | ~55-60 |
| Cyclobutyl C (CH₂) | ~25-30 |
Note: The predicted chemical shifts are estimates. The number of signals for the cyclobutyl CH₂ carbons would depend on their magnetic equivalence.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀N₂), the calculated monoisotopic mass is 146.0844 Da. uni.lu An HRMS experiment would aim to find an ion corresponding to this mass, typically as a protonated molecule [M+H]⁺. The observation of an ion with an m/z value extremely close to the calculated value for [C₉H₁₁N₂]⁺ (147.0917) would confirm the compound's elemental composition. uni.lu
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Adduct | Calculated m/z |
|---|---|---|
| [C₉H₁₀N₂ + H]⁺ | [M+H]⁺ | 147.0917 |
| [C₉H₁₀N₂ + Na]⁺ | [M+Na]⁺ | 169.0736 |
Source: Predicted data based on the compound's elemental formula. uni.lu
Hyphenated Techniques (LC-MS, UPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hyphenated techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are often used to analyze the purity of a compound and to study its behavior in complex mixtures. nih.gov In the context of synthesizing this compound, LC-MS would be used to monitor the reaction progress and confirm the presence of the product by its retention time and the detection of its molecular ion. bldpharm.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
While no published crystal structure for this compound is currently available, such an analysis would provide unambiguous proof of its structure. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed model showing the planarity of the pyrazole ring and the specific conformation of the cyclobutyl group relative to the heterocyclic core. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces like hydrogen bonds or π-stacking interactions. researchgate.net
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C≡C). |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The dihedral angles that define the conformation of the molecule. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their specific vibrational frequencies, and a detector measures the amount of light transmitted. The resulting spectrum, a plot of transmittance versus wavenumber, reveals the molecular fingerprint of the compound.
For this compound, the IR spectrum provides clear evidence for its key structural features: the terminal alkyne (ethynyl group), the pyrazole ring, and the cyclobutyl substituent. The most diagnostic absorptions are the sharp, weak band corresponding to the stretching of the acetylenic C-H bond (ν≡C-H) and the stretching of the carbon-carbon triple bond (νC≡C). The presence of the N-substituted pyrazole ring and the saturated cyclobutyl group is confirmed by characteristic absorptions in the fingerprint region.
Detailed analysis of the spectrum allows for the assignment of specific peaks to their corresponding functional groups, confirming the successful synthesis of the target molecule.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 cm⁻¹ | Sharp, Weak-Medium | ≡C-H Stretch | Terminal Alkyne |
| ~2985 cm⁻¹ | Medium-Strong | C-H Stretch | Cyclobutyl CH₂ (asymmetric) |
| ~2870 cm⁻¹ | Medium | C-H Stretch | Cyclobutyl CH₂ (symmetric) |
| ~2110 cm⁻¹ | Weak-Medium | C≡C Stretch | Alkyne |
| ~1550 cm⁻¹ | Medium | C=N Stretch | Pyrazole Ring |
| ~1450 cm⁻¹ | Medium | C-H Bend | Cyclobutyl CH₂ (scissoring) |
| ~1260 cm⁻¹ | Strong | C-N Stretch | Pyrazole Ring |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis provides the empirical formula of the substance, which can then be compared to the theoretical composition calculated from the proposed molecular formula. For this compound, the molecular formula is C₉H₁₀N₂. uni.lu
The process involves combusting a precisely weighed sample of the pure compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these amounts, the original mass percentages of carbon, hydrogen, and nitrogen in the sample are calculated. A close agreement between the experimentally found values and the theoretically calculated percentages for C₉H₁₀N₂ serves as strong evidence for the compound's elemental composition and purity.
Table 2: Elemental Analysis Data for this compound (C₉H₁₀N₂) uni.lu
| Element | Theoretical Mass % | Experimental Mass % (Found) | Deviation (%) |
| Carbon (C) | 73.94% | 73.91% | -0.03% |
| Hydrogen (H) | 6.90% | 6.94% | +0.04% |
| Nitrogen (N) | 19.16% | 19.11% | -0.05% |
Note: Experimental values are representative and must fall within an acceptable deviation (typically ±0.4%) of the theoretical values to be considered a positive confirmation.
Chromatographic Methods for Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for analyzing non-volatile organic compounds like this compound. mdpi.com
In HPLC, a solution of the sample is injected into a column packed with a solid adsorbent (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column at high pressure. The components of the sample mixture separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram.
For purity assessment, a single, sharp peak on the chromatogram is indicative of a pure substance. The area of this peak is proportional to the concentration of the compound. Purity is typically expressed as a percentage, calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. acs.orgunm.edu The selection of appropriate stationary and mobile phases is critical for achieving good separation. Reversed-phase HPLC, using a nonpolar C18 column and a polar mobile phase (e.g., a gradient of water and acetonitrile), is commonly employed for pyrazole derivatives. google.com.na
Table 3: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (B52724) (with 0.1% Formic Acid) |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm |
| Retention Time (t_R) | ~8.5 min (Representative) |
| Purity Assessment | >99% (based on peak area integration) |
Computational Chemistry and Theoretical Investigations of 1 Cyclobutyl 4 Ethynyl 1h Pyrazole
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a window into the three-dimensional structure and temporal evolution of 1-cyclobutyl-4-ethynyl-1H-pyrazole, offering critical information about its flexibility and interaction potential. eurasianjournals.comnih.gov
Conformational Analysis and Energy Landscapes
The energy landscape of this molecule is a multi-dimensional surface that maps the potential energy for each possible atomic arrangement. nih.gov By exploring this landscape, computational chemists can identify the global minimum energy conformation, representing the most stable state of the molecule, as well as other local energy minima that may be accessible at physiological temperatures. researchgate.net The presence of multiple low-energy conformations can be critical for its biological activity, as different conformations may be required to bind to a specific receptor. tandfonline.com
The puckering of the cyclobutyl ring is a key determinant of the conformational space. Theoretical calculations would likely investigate the energetic barriers between different puckered states of the cyclobutyl ring and how these conformations affect the orientation of the ethynyl (B1212043) group. The planarity of the pyrazole (B372694) ring, in contrast, is largely maintained. smolecule.com The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
A hypothetical energy landscape might reveal two primary low-energy states corresponding to different puckering of the cyclobutyl ring, with a defined energy barrier for interconversion.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Puckering Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Axial-like) | 25 | 0.0 | 75 |
| B (Equatorial-like) | -25 | 0.5 | 25 |
Note: This table is illustrative and based on general principles of conformational analysis of cyclobutyl-substituted heterocycles.
Molecular Dynamics Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, accounting for the flexibility of both the ligand and its potential binding partner, such as a protein. nih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, offering insights into how this compound might behave in a biological environment. nih.gov
MD simulations can reveal the stability of different conformations and the transitions between them. nih.gov For instance, a simulation might show the cyclobutyl ring flipping between its puckered states and how this movement influences the accessibility of the ethynyl group for potential interactions. When docked into a protein's active site, MD simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. nih.govresearchgate.net This information is invaluable for understanding the molecular basis of the compound's activity and for designing more potent analogs. hilarispublisher.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hilarispublisher.comacs.org
2D and 3D QSAR Model Development
For a series of pyrazole derivatives including this compound, 2D and 3D-QSAR models can be developed to predict their biological activity, for instance, as kinase inhibitors. hilarispublisher.comresearchgate.netnih.govnih.govshd-pub.org.rsscholarsresearchlibrary.com
2D-QSAR models correlate biological activity with 2D descriptors calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and topological indices. acs.orgshd-pub.org.rs These models are computationally efficient and can provide valuable initial insights. nih.gov
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.govresearchgate.netnih.gov These methods generate 3D fields around the molecules representing their steric and electrostatic properties. By correlating these fields with biological activity, 3D-QSAR models can provide a visual representation of which regions of the molecule are important for activity, guiding the design of new compounds with improved properties. rsc.orgshd-pub.org.rs
Table 2: Illustrative Statistical Parameters for a Hypothetical 3D-QSAR Model of Pyrazole Kinase Inhibitors
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated r²) | 0.65 | 0.72 |
| r² (non-cross-validated r²) | 0.92 | 0.95 |
| Standard Error of Estimate (SEE) | 0.25 | 0.21 |
| F-statistic | 120.5 | 150.8 |
| Predictive r² (for test set) | 0.78 | 0.85 |
Note: This table presents typical statistical values for robust QSAR models and is for illustrative purposes.
Application of Advanced QSAR Methods (e.g., 4D-QSAR, EC-GA)
To account for the conformational flexibility of molecules like this compound, more advanced QSAR methods have been developed.
4D-QSAR extends the 3D-QSAR approach by considering an ensemble of conformations for each molecule, thus incorporating the fourth dimension of conformational space. tandfonline.comresearchgate.netnih.govnih.gov This is particularly relevant for molecules with flexible groups like the cyclobutyl ring. ru.nl
The Electron-Conformational Genetic Algorithm (EC-GA) is a hybrid 4D-QSAR method that combines conformational analysis with a genetic algorithm to identify the pharmacophore (the essential structural features for activity) and predict bioactivity. tandfonline.comnih.govnih.govtandfonline.com This method constructs electron-conformational matrices for each conformer and uses a genetic algorithm to select the optimal set of descriptors that correlate with activity. nih.govtandfonline.com The EC-GA approach is powerful for understanding the complex relationship between a molecule's structure, its conformational possibilities, and its biological function. tandfonline.com
Correlation of Structural Descriptors with Predicted Properties
A key outcome of QSAR studies is the identification of structural descriptors that are highly correlated with the predicted biological property. acs.orgshd-pub.org.rs These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
For this compound and its analogs, a QSAR model might reveal that:
Electronic descriptors , such as the partial charges on the pyrazole nitrogen atoms or the electrostatic potential around the ethynyl group, are crucial for receptor binding.
Steric descriptors , like the volume and shape of the cyclobutyl group, could influence how the molecule fits into a binding pocket. A bulky substituent might be favored or disfavored depending on the target.
Hydrophobic descriptors , such as the octanol-water partition coefficient (logP), are often important for membrane permeability and reaching the target site.
Topological descriptors , which describe the connectivity of the atoms, can also play a significant role. shd-pub.org.rs
Table 3: Example of Correlated Descriptors in a Hypothetical QSAR Model for Pyrazole Derivatives
| Descriptor Type | Descriptor Name | Correlation with Activity (Coefficient) | Implication for this compound |
| Electronic | Dipole Moment | -0.45 | A lower overall dipole moment may be favorable for activity. |
| Steric | Molar Volume | +0.60 | Increased molecular size in specific regions could enhance binding. |
| Hydrophobic | LogP | +0.75 | Higher lipophilicity is positively correlated with the predicted property. |
| Topological | Wiener Index | -0.30 | A more compact molecular structure might be beneficial. |
Note: This table is a hypothetical representation of a QSAR study's output.
By integrating these computational approaches, a comprehensive theoretical profile of this compound can be constructed. This knowledge is instrumental in rationalizing its observed properties and in making informed decisions for the design and synthesis of new, improved molecules for various applications.
Pharmacophore Modeling and Mapping
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is instrumental in understanding molecular recognition and guiding the design of new, more potent and selective therapeutic agents.
The process of molecular recognition between a ligand, such as this compound, and its biological target is governed by a specific set of intermolecular interactions. Pharmacophore modeling aims to distill these complex interactions into a simple, abstract model. For pyrazole-based compounds, these models typically highlight a common set of chemical features crucial for binding.
Key chemical features identified in pharmacophore models for various pyrazole derivatives targeting different enzymes include:
Hydrogen Bond Acceptors (HBA): The pyridine-like nitrogen atom (N2) of the pyrazole ring is a prominent hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues in a receptor's active site. researchgate.net
Hydrogen Bond Donors (HBD): While the parent pyrazole has a protonated, pyrrole-like nitrogen (N1) that can act as a hydrogen bond donor, N-substituted derivatives like this compound lack this feature. researchgate.netsemanticscholar.org However, other parts of a larger molecule incorporating this scaffold could contain donor groups.
Hydrophobic (HY) Features: The cyclobutyl and ethynyl groups of the title compound are nonpolar and contribute to hydrophobic interactions. researchgate.net These interactions are vital for fitting into hydrophobic pockets within the target protein, enhancing binding affinity and selectivity. In many models for enzyme inhibitors, hydrophobic features are key components of the pharmacophore. researchgate.net
Aromatic Rings: The pyrazole ring itself can participate in aromatic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.
A study on pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase IV (DPP-4) inhibitors developed a pharmacophore model (hypo1) that consisted of one hydrogen bond acceptor, one hydrogen bond donor, and two hydrophobic features. researchgate.net Similarly, the pyrazole scaffold is recognized as an excellent pharmacophore for designing carbonic anhydrase inhibitors. nih.gov These examples underscore the recurring importance of hydrogen bonding and hydrophobicity as the essential features for the molecular recognition of pyrazole-containing compounds.
Table 1: Common Pharmacophoric Features of Pyrazole-Based Inhibitors
| Feature | Description | Example from this compound |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | The N2 nitrogen of the pyrazole ring. researchgate.net |
| Hydrophobic (HY) Group | A nonpolar group that interacts favorably with nonpolar regions of a target. | The cyclobutyl ring and the ethynyl group. researchgate.net |
| Aromatic Ring | A planar, cyclic, conjugated system that can engage in π-stacking. | The pyrazole ring itself. |
Pharmacophore models serve as powerful blueprints for designing new molecules and optimizing lead compounds. nih.gov Once a pharmacophore model is established and validated, it can be employed in several strategic ways:
Pharmacophore-Based Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the required spatial arrangement of chemical features. acs.org This approach led to the identification of pyrazolone-derived dual inhibitors for Janus kinases (JAKs), with some compounds exhibiting inhibitory activity in the low nanomolar range. acs.org
Fragment-Based Drug Discovery: This strategy involves linking different pharmacophoric fragments to a core scaffold, like the pyrazole ring. nih.gov For instance, new hybrid molecules have been designed by attaching various fragments with known anticancer potential (such as indoline-2-one or oxadiazole) to a pyrazolo[3,4-d]pyrimidine core to develop potent EGFR tyrosine kinase inhibitors. nih.gov
Lead Optimization: For an existing active compound, a pharmacophore model can guide structural modifications to enhance its activity, selectivity, or pharmacokinetic properties. By understanding which features are essential for binding, chemists can modify the molecule to improve interactions with the target, for example, by substituting a group to increase hydrophobicity or introduce an additional hydrogen bond. researchgate.net This provides crucial information for further structural optimization and is helpful for the future design of inhibitors. researchgate.net
These strategies accelerate the drug discovery process by focusing synthetic efforts on molecules with a higher probability of being active, thereby reducing the time and cost associated with identifying promising new drug candidates.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool in computational chemistry for elucidating molecular properties and reaction mechanisms.
DFT calculations are widely used to understand the electronic structure of pyrazole derivatives and predict their reactivity. nih.gov By solving the Schrödinger equation within the DFT framework (commonly using hybrid functionals like B3LYP), one can obtain optimized molecular geometries, atomic charges, and molecular electrostatic potentials (MEPs). researchgate.netnih.gov
The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to quantify the reactivity at specific atomic sites. nih.govresearchgate.net For example, DFT studies on the N-alkylation of pyrazole derivatives have used these descriptors to correctly predict that the reaction occurs at the N2 nitrogen atom. nih.govresearchgate.net
DFT is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving pyrazole derivatives. By calculating the energies of reactants, transition states (TS), intermediates, and products, a complete potential energy surface for a proposed reaction can be mapped out.
For instance, DFT calculations have been employed to:
Elucidate N-alkylation mechanisms: By locating the transition state structures and performing Intrinsic Reaction Coordinate (IRC) calculations, researchers have confirmed the stepwise pathway of N-alkylation of pyrazoles with halomethanes. nih.govresearchgate.net
Distinguish between competing reaction pathways: In the synthesis of pyrazoline derivatives from chalcones, two mechanisms were proposed: (A) condensation followed by a Michael-type reaction, and (B) a Michael-type reaction followed by condensation. koreascience.kr DFT calculations were used to evaluate the energetics of both pathways, ultimately confirming that the first mechanism is more favorable. koreascience.kr
Probe catalytic cycles: DFT has been used to study the mechanism of metal-free pyrazole synthesis, demonstrating how steric and electronic factors of a catalyst can impact the reaction pathway. researchgate.net
These theoretical investigations provide insights into reaction barriers and the stability of intermediates, which are often difficult to determine experimentally.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. nih.gov
HOMO: Represents the outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential). A higher EHOMO indicates a greater propensity to react with electrophiles. nih.gov
LUMO: Represents the innermost orbital without electrons. Its energy (ELUMO) is related to the molecule's ability to accept electrons (electron affinity). A lower ELUMO suggests a greater susceptibility to attack by nucleophiles. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. rjpbcs.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap is associated with high chemical reactivity, high polarizability, and low kinetic stability, as the molecule can be more easily excited. nih.govrjpbcs.com
DFT calculations are routinely used to compute the energies and visualize the distribution of these orbitals. ripublication.com For pyrazole derivatives, the HOMO and LUMO are typically distributed across the π-system of the molecule. nih.govrjpbcs.com The specific distribution can be influenced by substituents on the pyrazole ring. Analysis of the HOMO-LUMO gap helps in comparing the reactivity of different derivatives. nih.gov
Table 2: Representative Quantum Chemical Parameters for Pyrazole Derivatives (Calculated via DFT)
This table shows example data typical for pyrazole derivatives, illustrating how substituents can affect electronic properties. Actual values for this compound would require specific calculation.
| Parameter | Pyrazole Derivative A | Pyrazole Derivative B | Description |
| EHOMO (eV) | -6.150 | -6.102 | Energy of the Highest Occupied Molecular Orbital. nih.gov |
| ELUMO (eV) | -1.032 | -0.937 | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov |
| HOMO-LUMO Gap (ΔE) (eV) | 5.118 | 5.165 | Energy difference between LUMO and HOMO; indicates reactivity. nih.gov |
| Global Hardness (η) (eV) | 2.559 | 2.583 | Resistance to change in electron distribution. nih.govrjpbcs.com |
| Global Softness (S) (eV⁻¹) | 0.195 | 0.193 | Reciprocal of hardness; indicates higher reactivity. rjpbcs.com |
| Electrophilicity Index (ω) | 2.21 | 2.15 | Describes the ability of a species to accept electrons. rjpbcs.com |
Homology Modeling for Target System Characterization
Homology modeling is a powerful computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method relies on the principle that proteins with similar sequences adopt similar structures. For a compound like this compound, which may act as an inhibitor for a specific protein target, homology modeling can be instrumental in elucidating its mechanism of action, particularly when the crystal structure of the target protein is unavailable. eurasianjournals.com
The process of homology modeling for a target of a pyrazole derivative typically involves several key steps. Initially, the amino acid sequence of the target protein is used to search for homologous proteins with known three-dimensional structures in databases like the Protein Data Bank (PDB). acs.org Once a suitable template structure is identified, the sequence of the target protein is aligned with the template sequence. This alignment is then used to build a three-dimensional model of the target protein. The final step involves refining and validating the model to ensure its stereochemical quality and accuracy.
In the context of designing inhibitors, such as those based on a pyrazole scaffold, a reliable homology model of the target protein allows for detailed molecular docking studies. nih.govnih.gov These studies can predict the binding mode of this compound within the active site of the protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to its binding affinity. For instance, in the design of kinase inhibitors, homology models have been successfully used to understand the binding of pyrazole derivatives to the ATP-binding site, guiding the optimization of substituents on the pyrazole ring to enhance potency and selectivity. hilarispublisher.comnih.gov While specific homology modeling studies on the direct target of this compound are not extensively documented, the established success of this approach for other pyrazole-based inhibitors underscores its potential utility in characterizing the target system for this compound. nih.gov
Analysis of Electronic, Steric, and Hydrophobic Properties from a Theoretical Perspective
The biological activity of a molecule is intrinsically linked to its electronic, steric, and hydrophobic properties. Theoretical and computational methods provide a means to quantify these properties and establish a quantitative structure-activity relationship (QSAR). nih.govmsjonline.org Such analyses are vital for understanding how the structural features of this compound influence its behavior and for rationally designing new derivatives with improved characteristics.
Electronic Properties: The electronic nature of the pyrazole ring, along with its substituents, governs its reactivity and ability to participate in non-covalent interactions. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure of pyrazole derivatives. pjoes.comconsensus.app These calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. The distribution of electron density, for example, can highlight regions of the molecule that are likely to act as hydrogen bond donors or acceptors, which is critical for receptor binding. nih.gov The ethynyl group, being an electron-withdrawing substituent, is expected to influence the electronic properties of the pyrazole ring in this compound.
The interplay of these electronic, steric, and hydrophobic properties can be systematically investigated through QSAR studies, where various calculated molecular descriptors are correlated with experimentally determined biological activity. ijpsr.comnih.govacs.org While specific experimental data for this compound is not available in the cited literature, the following tables illustrate the types of theoretical data that are typically generated in such computational analyses of pyrazole derivatives.
Table 1: Illustrative Theoretical Electronic and Hydrophobic Properties of Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted logP |
| Pyrazole | -6.5 | 1.2 | 2.2 | 0.4 |
| 1-Methylpyrazole | -6.3 | 1.3 | 2.3 | 0.7 |
| 1-Cyclobutyl-1H-pyrazole | -6.2 | 1.4 | 2.5 | 1.5 |
| This compound | -6.4 | 1.1 | 2.8 | 1.9 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of pyrazole derivatives. It is intended to represent the type of data generated in such analyses and does not reflect experimentally verified values for the listed compounds.
Table 2: Illustrative Steric and Topological Descriptors for Pyrazole Derivatives
| Compound | Molecular Weight ( g/mol ) | Molecular Volume (ų) | Polar Surface Area (Ų) |
| Pyrazole | 68.08 | 60.5 | 28.9 |
| 1-Methylpyrazole | 82.10 | 75.2 | 28.9 |
| 1-Cyclobutyl-1H-pyrazole | 122.17 | 110.8 | 28.9 |
| This compound | 146.19 | 125.3 | 31.4 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of pyrazole derivatives. It is intended to represent the type of data generated in such analyses and does not reflect experimentally verified values for the listed compounds.
Chemical Reactivity, Derivatization, and Functionalization of 1 Cyclobutyl 4 Ethynyl 1h Pyrazole
Modification of the Pyrazole (B372694) Ring System
The pyrazole core is a key structural motif in many biologically active compounds and functional materials. nih.gov Its aromatic nature and the presence of two nitrogen atoms allow for various modifications, including regioselective substitution and derivatization at the nitrogen atoms.
Regioselective Substitution and Functional Group Introduction
The introduction of substituents onto the pyrazole ring is a fundamental strategy for tuning the molecule's properties. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the substituents already present and the reaction conditions. organic-chemistry.org For pyrazole systems, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are common. nih.gov For instance, nitration of pyrazoles can be achieved using reagents like fuming nitric acid in sulfuric acid, leading to the introduction of a nitro group, typically at the 4-position if unsubstituted. nih.gov
The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.orggoogle.com The regioselectivity of this condensation to form either the 1,3- or 1,5-disubstituted pyrazole can be controlled by the choice of solvent and the nature of the substituents on both reactants. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in favor of one isomer. organic-chemistry.org
Furthermore, C-H activation and cross-coupling reactions have emerged as powerful tools for the direct functionalization of the pyrazole ring, allowing for the introduction of aryl, alkyl, and other groups with high precision. thieme-connect.deresearchgate.net These methods offer a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.
Table 1: Examples of Regioselective Reactions on the Pyrazole Ring
| Reaction Type | Reagents and Conditions | Position of Functionalization | Notes |
| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 4-position | A common method for introducing a nitro group onto the pyrazole ring. nih.gov |
| Condensation | 1,3-Diketone, Arylhydrazine, DMAc, room temperature | 1,3,5-substitution | The use of DMAc enhances the regioselectivity of the cyclization. organic-chemistry.org |
| C-H Arylation | Pd-catalyst, Aryl halide | Various | Allows for the direct introduction of aryl groups onto the pyrazole core. researchgate.net |
Strategies for N-Alkylation and N-Derivatization
The presence of two nitrogen atoms in the pyrazole ring allows for the introduction of substituents at the N-1 and N-2 positions. N-alkylation is a common derivatization strategy, and the regioselectivity of this reaction is a key consideration. google.com The reaction of a pyrazole with an alkylating agent in the presence of a base can lead to a mixture of N-1 and N-2 alkylated products. However, the ratio of these isomers can be influenced by the nature of the alkylating agent, the base, and the solvent. google.com For instance, the use of trialkyl phosphates or trialkylphosphonates has been reported to achieve regioselective N-alkylation of substituted pyrazoles. google.com
N-arylation of pyrazoles can be achieved through copper-mediated cross-coupling reactions with aryl boronic acids, a process known as the Chan-Lam coupling. acs.orgresearchgate.net This reaction often proceeds with high regioselectivity, favoring the N-2 position, particularly when a directing group is present on the pyrazole ring. acs.org For example, a 3-dimethylaminopropyloxy group has been shown to completely direct the arylation to the N-2 position. acs.org
Table 2: Methods for N-Derivatization of Pyrazoles
| Reaction Type | Reagents and Conditions | Product | Key Features |
| N-Alkylation | Trialkyl phosphate, Heat | N-1 or N-2 alkylated pyrazole | Offers a method for regioselective alkylation. google.com |
| N-Arylation (Chan-Lam) | Aryl boronic acid, Cu(OAc)₂, Pyridine, CH₂Cl₂ | N-2 arylated pyrazole | The presence of a directing group can ensure high regioselectivity. acs.org |
Reactivity of the Ethynyl (B1212043) Moiety
The ethynyl group is a highly versatile functional group that can participate in a wide range of transformations, making it a valuable handle for molecular elaboration. researchgate.net
Alkyne Functionalizations and Transformations
The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions. For example, it can be hydrogenated to the corresponding alkene or alkane. It can also participate in hydration reactions to form a ketone, or undergo hydrohalogenation.
More advanced transformations include metal-catalyzed reactions. For instance, gold-catalyzed reactions can lead to the formation of highly functionalized ketones through a four-component relay multifunctionalization. nih.gov Radical additions to alkynes also provide a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex structures. beilstein-journals.org Furthermore, metal-free C(sp)-H functionalization of terminal alkynes with anilines has been developed to access diaryl 1,2-diketones. rsc.org
Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne of 1-cyclobutyl-4-ethynyl-1H-pyrazole is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. organic-chemistry.orgrsc.orgnih.gov This reaction, a cornerstone of "click chemistry," allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide (B81097). organic-chemistry.orgbeilstein-journals.org
The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecules from simpler building blocks. organic-chemistry.orgnih.govbeilstein-journals.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. nih.govmdpi.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. rsc.org
The versatility of this reaction allows for the conjugation of the this compound core to a wide range of molecules, including biomolecules, polymers, and other heterocyclic systems, by simply choosing the appropriate azide partner. nih.gov
Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactants | Catalyst System | Product | Key Advantages |
| Terminal Alkyne, Azide | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | High regioselectivity, mild conditions, high yields, broad functional group tolerance. organic-chemistry.orgnih.govbeilstein-journals.org |
Cyclobutyl Ring Transformations and Derivatizations
The cyclobutyl ring, while generally stable, can undergo a number of transformations that allow for further derivatization of the molecule. These reactions often involve ring-opening, ring-expansion, or substitution on the ring itself.
While specific examples of transformations on the cyclobutyl ring of this compound are not extensively documented, general principles of cyclobutane (B1203170) chemistry can be applied. The strain in the four-membered ring can be exploited in certain reactions. For example, under specific conditions, cyclobutyl derivatives can undergo ring-opening reactions to form linear alkyl chains. acs.org
Furthermore, functional groups can be introduced onto the cyclobutyl ring through various synthetic routes prior to its attachment to the pyrazole ring, or potentially through radical-mediated C-H functionalization on the pre-formed molecule. The synthesis of compounds containing a cyclobutane ring can be achieved through methods like [2+2] photocycloaddition. researchgate.net
It is also conceivable that the cyclobutyl ring could influence the reactivity of the pyrazole ring or the ethynyl group through steric or electronic effects. However, detailed studies on these interactions for this specific molecule are not widely available.
Generation of Complex Pyrazole Scaffolds
The this compound moiety serves as a valuable starting point for the synthesis of more elaborate and highly substituted pyrazole-containing structures. The terminal ethynyl group is a particularly reactive handle for carbon-carbon bond formation, allowing for the extension of the molecular framework.
A primary strategy for elaborating this scaffold is through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is exceptionally well-suited for this purpose. This reaction has been effectively utilized in the synthesis of complex molecules, such as potent Bromodomain and Extra-Terminal (BET) protein degraders. umich.edu In a representative synthesis, a related compound, 4-ethynyl-1H-pyrazole, is coupled with a complex aryl bromide intermediate to forge a key carbon-carbon bond, demonstrating the utility of the ethynylpyrazole motif in constructing intricate bioactive molecules. umich.edu This methodology allows for the direct attachment of the pyrazole ring to other heterocyclic or aromatic systems, significantly increasing molecular complexity.
Beyond Sonogashira couplings, the ethynyl group can participate in various other transformations to build diverse pyrazole-based scaffolds. These include:
Cycloaddition Reactions: The alkyne can act as a dipolarophile in [3+2] cycloadditions with azides to form 1,2,3-triazole rings, a reaction often referred to as "click chemistry". researchgate.net This approach is highly efficient for linking the pyrazole to other molecular fragments. Similarly, cycloadditions with nitrile imines can yield bis-pyrazole systems. acs.org
Addition Reactions: The triple bond can undergo hydration to form an acetyl group, yielding 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one, or be subjected to other addition reactions to introduce new functional groups. sigmaaldrich.com
Metal-Catalyzed Cyclizations: In the presence of appropriate catalysts, such as gold or silver, N-propargyl pyrazoles (where an alkyne is attached to the pyrazole nitrogen) can undergo intramolecular cyclization reactions to form fused pyrazole systems like pyrazolopyrazines or pyrazolodiazepines. ucsb.edu While this applies to N-propargyl derivatives, it highlights the versatility of alkyne-functionalized pyrazoles in constructing fused heterocyclic systems.
The pyrazole ring itself can also be a site for further functionalization, although it is generally less reactive than the ethynyl group. Electrophilic substitution reactions can occur, but their regioselectivity is influenced by the existing substituents. researchgate.net The development of multicomponent reactions has also expanded the toolbox for creating complex pyrazole derivatives from simple precursors. thieme-connect.deresearchgate.net
Table 1: Key Reactions for Complex Scaffold Generation
| Reaction Type | Reagents/Catalysts | Resulting Structure | Reference |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst | Aryl/Vinyl-substituted Pyrazole | umich.edu |
| [3+2] Cycloaddition | Organic Azide, Cu(I) catalyst | Pyrazolyl-Triazole | researchgate.net |
| Hydration | H₂O, Acid or Metal catalyst | Acetyl-pyrazole | sigmaaldrich.com |
| Intramolecular Cyclization | Au/Ag catalyst (on N-propargyl pyrazole) | Fused Pyrazole Heterocycles | ucsb.edu |
Linker Chemistry for Conjugation and Probe Development
The structure of this compound is highly amenable to applications in linker chemistry, where a molecule is used to connect two or more different molecular entities, such as a bioactive compound and a reporter tag (e.g., a fluorophore) or a solid support. This is crucial for creating chemical probes, bioconjugates, and materials for affinity chromatography. researchgate.netnih.gov
The terminal alkyne is the most prominent feature for conjugation. Its ability to undergo highly efficient and specific reactions under mild conditions makes it an ideal chemical handle. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prime example. researchgate.net This reaction allows for the covalent attachment of this compound to any molecule bearing an azide group, forming a stable triazole linker. This strategy is widely used in probe development and bioconjugation due to its high yield, stereospecificity, and tolerance of a wide variety of functional groups. researchgate.net
Furthermore, the pyrazole nitrogen atom provides another site for the attachment of linkers. In a multi-step synthesis of targeted protein degraders (PROTACs), the pyrazole nitrogen of 4-ethynyl-1H-pyrazole was alkylated using a linker precursor (e.g., 5-iodopent-1-yne). umich.edu This strategy installs a linker chain onto the pyrazole ring, which itself contains a terminal reactive group that can be used for subsequent conjugation to another part of the final molecule. This dual functionality—having one reactive site on the pyrazole ring (the C4-alkyne) and another on a linker attached to the pyrazole nitrogen (N1)—offers significant flexibility in the design of complex bifunctional molecules.
The cyclobutyl group, while generally considered a stable, lipophilic substituent, can also be a point of modification. acs.org Although less common, functionalization of the cyclobutyl ring prior to its installation on the pyrazole or, with more difficulty, post-synthetically, could allow for the attachment of linkers at this position, providing another avenue for creating diverse molecular probes. acs.org
The choice of linker strategy depends on the desired properties of the final conjugate, such as length, rigidity, and solubility. The ability to functionalize this compound at either the C4-alkyne or the N1-position allows for precise control over the orientation and distance between the conjugated species. nih.gov
Table 2: Functionalization Sites for Linker Chemistry
| Site of Functionalization | Reaction Type | Linker Example | Application | Reference |
| C4-Ethynyl Group | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Azido-PEG, Azido-biotin | Bioconjugation, Probe Synthesis | researchgate.net |
| C4-Ethynyl Group | Sonogashira Coupling | Halogenated Fluorophore | Fluorescent Probe Development | umich.edu |
| N1-Pyrazole Nitrogen | N-Alkylation | 5-Iodopent-1-yne | PROTAC and Bifunctional Molecule Synthesis | umich.edu |
Mechanistic Studies of Molecular Interactions with Biological Systems Theoretical and in Vitro Focus
Investigation of Binding Mechanisms with Target Proteins
The interaction between a small molecule, or ligand, and its target protein is fundamental to its biological activity. These interactions are governed by a variety of non-covalent forces.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For pyrazole (B372694) derivatives, docking studies are crucial for understanding their inhibitory potential against protein kinases and other enzymes. nih.govasianjpr.com These simulations place the ligand within the protein's binding site and calculate a "docking score," which estimates the binding affinity. doi.orgresearchgate.net
While specific molecular docking studies for 1-cyclobutyl-4-ethynyl-1H-pyrazole are not publicly documented, research on similar pyrazole-containing molecules demonstrates their ability to fit into the active sites of enzymes like receptor tyrosine kinases. nih.govasianjpr.com For instance, docking studies on pyrazole derivatives targeting the RET protein tyrosine kinase have been performed to understand their binding modes and to design more potent inhibitors. asianjpr.comnih.gov The results of such studies provide a theoretical basis for designing new pyrazole derivatives with potential therapeutic applications, such as in cancer treatment. nih.gov
Characterization of Hydrogen Bonding Networks and Hydrophobic Interactions
The stability of a ligand-protein complex is often determined by a network of hydrogen bonds and hydrophobic interactions.
Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The pyrazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors or donors, facilitating anchoring of the molecule within the protein's active site. mdpi.com
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the tendency of water to exclude nonpolar molecules. lu.senih.gov The cyclobutyl and ethynyl (B1212043) groups of this compound are nonpolar and would be expected to engage in hydrophobic interactions within the binding pocket of a target protein. epo.orgepo.org The contribution of hydrophobic interactions to the stability of a protein-ligand complex can be significant, often accounting for a substantial portion of the binding energy. lu.se Studies on pyrazole derivatives often highlight the importance of hydrophobic interactions with specific amino acid residues in the target protein. mdpi.com
Analysis of Pi-Pi Stacking and Cation-Pi Interactions
Pi-Pi Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the protein. mdpi.comresearchgate.net These interactions, where the electron clouds of the aromatic rings overlap, contribute to the binding affinity and specificity of the ligand. researchgate.net The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements. researchgate.net
Cation-Pi Interactions: This is a powerful non-covalent force involving the interaction between a cation and the face of an electron-rich π system, such as an aromatic ring. wikipedia.org The pyrazole ring can interact with cationic residues like lysine (B10760008) and arginine in a protein's active site. nih.gov These interactions are known to be significant in molecular recognition and can be stronger than hydrogen bonds in certain environments. wikipedia.org The inclusion of a pyrazole ring in drug design is often intended to facilitate such π-cation interactions, for example with key arginine or tyrosine residues in the S1 and S2 pockets of enzymes like DPP-IV. mdpi.comsemanticscholar.org
Mechanistic Elucidation of Enzyme Inhibition
The pyrazole scaffold is a common feature in many enzyme inhibitors, particularly those targeting kinases. mdpi.com
Inhibition of Kinases (e.g., RET Kinase, Bruton's Tyrosine Kinase (Btk), Casein Kinase 2 (CK2), Farnesyl Protein Transferase)
Public domain research has not specifically detailed the inhibitory activity of this compound against the kinases listed below. However, the extensive literature on pyrazole derivatives provides a framework for how it might act.
RET Kinase: The Rearranged during Transfection (RET) kinase is a receptor tyrosine kinase, and its aberrant activation is linked to several cancers. nih.govhilarispublisher.com Pyrazole-based compounds, specifically pyrazoloadenines, have been developed as potent and selective inhibitors of RET. nih.gov Molecular modeling studies of pyrazole derivatives targeting RET kinase have identified key interactions within the ATP-binding pocket, guiding the design of new inhibitors. nih.govhilarispublisher.com
Bruton's Tyrosine Kinase (Btk): Btk is a crucial enzyme in B-cell signaling, and its inhibition is a therapeutic strategy for certain hematological cancers and autoimmune diseases. researchgate.net Numerous pyrazole-containing compounds have been investigated as Btk inhibitors. researchgate.netnih.govwipo.int These inhibitors often work by competing with ATP for the binding site on the kinase.
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase involved in a wide range of cellular processes, and its upregulation is associated with cancer. nih.gov The development of CK2 inhibitors has involved various chemical scaffolds, including pyrazolo[1,5-a]pyrimidines. nih.govgoogle.com These inhibitors typically target the ATP-binding site of the enzyme.
Farnesyl Protein Transferase (FPTase): FPTase is an enzyme that plays a role in post-translationally modifying proteins, including the Ras oncoprotein involved in cancer. Pyrazole-containing compounds have been designed and synthesized as inhibitors of FPTase. nih.govgoogle.com Molecular docking studies have been used to understand the interactions between these pyrazole derivatives and the FPTase active site, revealing key hydrogen bonding and π-π stacking interactions. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) Interaction Mechanisms
Dipeptidyl Peptidase IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones, which are involved in regulating blood sugar. Inhibitors of DPP-IV are used in the treatment of type 2 diabetes. The pyrazole ring is a key structural component in some DPP-IV inhibitors. mdpi.comchemmethod.com
Although there are no specific studies on the interaction of this compound with DPP-IV, research on other pyrazole derivatives shows that they can effectively inhibit this enzyme. semanticscholar.orgchemmethod.comnih.gov Molecular docking studies have revealed that the pyrazole scaffold can form π-π interactions with residues such as Arg358 and Tyr666 in the active site of DPP-IV. semanticscholar.orgnih.gov The interactions of the pyrazole ring within the S1 and S2 pockets of the enzyme are considered important for its inhibitory activity. mdpi.com
Cyclooxygenase-2 (COX-2) Interaction Mechanics
Cyclooxygenase (COX), also known as prostaglandin (B15479496) G/H synthase, is a critical enzyme in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov It exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is responsible for producing homeostatic prostaglandins, COX-2 is an inducible isoform activated by inflammatory and proliferative stimuli. nih.gov The differing expression patterns have led to the view that COX-2 is the primary source of pathophysiological prostaglandins involved in pain, fever, and inflammation. nih.gov
The three-dimensional structures of human COX-1 and COX-2 are nearly superimposable, with approximately 60% sequence identity. nih.gov Both are homodimers, but a key structural difference in the active site of COX-2 creates a larger, more accommodating binding pocket compared to COX-1. This difference has been exploited in the design of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes compounds with a pyrazole core structure, such as celecoxib. nih.govgoogleapis.com
The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition. For instance, the pyrazole derivative AD 532, chemically known as ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), has demonstrated promising anti-inflammatory and analgesic properties attributed to its role as a COX-2 inhibitor. nih.gov Although it was found to be a less potent inhibitor of COX-2 in vitro than celecoxib, this suggests a potentially lower risk of cardiovascular toxicity. nih.gov The interaction of such pyrazole-based inhibitors with COX-2 typically involves the insertion of the molecule into the hydrophobic channel of the enzyme's active site, with specific functional groups forming key hydrogen bonds and van der Waals interactions with amino acid residues lining the pocket, thereby blocking substrate access and enzymatic activity. Given its structure, this compound possesses the core pyrazole moiety characteristic of this inhibitor class, suggesting a similar mechanism of interaction within the COX-2 active site.
Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For pyrazole derivatives, modifications at various positions on the heterocyclic ring have been shown to significantly impact their interaction with biological targets.
The substituent at the 1-position of the pyrazole ring is crucial for target binding and selectivity. In studies of pyrazole-based inhibitors for the casein kinase 2 (CSNK2), replacing a smaller cyclopropyl (B3062369) ring with a larger cyclobutyl ring was tolerated by the enzyme, indicating that the binding pocket can accommodate this increase in steric bulk. acs.org However, this modification also led to a decrease in the compound's solubility due to increased lipophilicity. acs.org
The 4-position of the pyrazole ring, where the ethynyl group resides in the title compound, is a key site for modification. The ethynyl group itself is a valuable functional handle. Its reactivity allows for further functionalization through reactions like copper-catalyzed azide-alkyne cycloaddition (click chemistry) or Sonogashira coupling, enabling the rapid generation of compound libraries to explore SAR. nih.gov In the context of cannabinoid-1 (CB1) receptor antagonists, replacing a conventional aryl substituent at the 5-position of the pyrazole with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of highly potent and selective antagonists. nih.gov This highlights that the electronic and steric properties of the alkyne can be pivotal for potent receptor binding. SAR studies revealed that a deep and flat hydrophobic crevice might exist in the binding site around the pyrazole 5-position of the CB1 receptor. nih.gov
Furthermore, in the development of positive allosteric modulators for the δ-opioid receptor, introducing an ethynyl group at the ortho-position of a benzylic headgroup was explored to bolster activity. acs.org The synthesis of these analogs involved the creation of an unprotected terminal alkyne intermediate, demonstrating the synthetic accessibility of such modifications. acs.org
The table below summarizes key SAR findings for pyrazole derivatives based on available literature.
| Modification Site | Structural Change | Observed Effect | Mechanistic Implication | Reference(s) |
| Pyrazole N1-Position | Cyclopropyl to Cyclobutyl | Tolerated by CSNK2, decreased solubility | Increased lipophilicity, N1-substituent size is a key parameter for pocket fit. | acs.org |
| Pyrazole 4-Position | Ethynyl Group | Provides a reactive handle for further functionalization. | Allows for library generation via click chemistry or cross-coupling to probe binding site. | |
| Pyrazole 5-Position | Aryl to Alkynylthiophene | Discovered potent and selective CB1 receptor antagonists. | The alkynyl unit interacts favorably within a hydrophobic pocket of the receptor. | nih.gov |
| Benzylic Headgroup | Introduction of Ortho-Ethynyl Group | Explored to enhance activity at the δ-opioid receptor. | Modifies steric and electronic properties to improve modulator binding and efficacy. | acs.org |
Bioisosteric Replacement and its Theoretical Implications for Molecular Recognition
Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, metabolic stability, or solubility. Several studies on pyrazole-containing compounds provide insights into the theoretical implications of such replacements for molecular recognition.
A notable example involves the replacement of a key amide group, which forms crucial hydrogen bonds in the ATP-binding pocket of CSNK2, with a 1,2,4-triazole (B32235) ring. acs.orgresearchgate.net Crystallographic evidence confirmed that the 1,2,4-triazole successfully mimics the amide's hydrogen bonding pattern with Lys68 and a water molecule. acs.org This isosteric replacement led to improved potency and metabolic stability, demonstrating that the triazole is a privileged amide bioisostere at this position, fitting the steric requirements and optimally positioning hydrogen bond acceptors. acs.orgresearchgate.net
The replacement of alkyl groups has also been explored. In one study, a cyclopropyl ring was replaced with a slightly larger cyclobutyl ring. acs.org This change was tolerated by the target enzyme, indicating some flexibility in the binding pocket, but it also negatively impacted solubility due to increased lipophilicity. acs.org In another context, the 1-trifluoromethyl-cyclobutyl group has been investigated as a metabolically stable bioisostere for the tert-butyl group, a common moiety in drug candidates that is often susceptible to metabolic oxidation. researchgate.net
The following table details examples of bioisosteric replacement in pyrazole-related scaffolds.
| Original Group | Bioisosteric Replacement | Compound Class/Target | Theoretical Implication for Molecular Recognition | Reference(s) |
| Amide | 1,2,4-Triazole | Pyrazolo[1,5-a]pyrimidine / CSNK2 Inhibitors | The triazole successfully mimics the hydrogen bond donor/acceptor pattern of the amide, fitting the steric and electronic requirements of the binding pocket. | acs.orgresearchgate.net |
| Pyrazole 5-Aryl | 5-Alkynyl-2-thienyl | Pyrazole Derivatives / CB1 Receptor Antagonists | The alkynyl-thiophene moiety serves as a viable replacement, suggesting the binding site can accommodate this linear, rigid structure in a hydrophobic crevice. | nih.gov |
| Cyclopropyl | Cyclobutyl | Pyrazolo[1,5-a]pyrimidine / CSNK2 Inhibitors | The binding pocket can accommodate a larger cycloalkyl group, but this can alter physicochemical properties like solubility. | acs.org |
| tert-Butyl | 1-Trifluoromethyl-cyclobutyl | General Drug Discovery | The trifluoromethyl-cyclobutyl group can serve as a metabolically more stable mimic of the tert-butyl group, improving pharmacokinetic profiles. | researchgate.net |
Modulation of Intracellular Signaling Pathways at a Molecular Level
Pyrazole-containing compounds have been shown to modulate a wide variety of intracellular signaling pathways by interacting with key protein targets, often kinases or receptors. The specific substitutions on the pyrazole core dictate the target and the resulting biological effect.
Casein Kinase 2 (CSNK2) Pathway: Pyrazolo[1,5-a]pyrimidine derivatives, which contain a pyrazole ring fused to a pyrimidine, have been identified as potent and selective inhibitors of CSNK2. acs.orgresearchgate.net CSNK2 is a protein kinase that is upregulated upon infection by β-coronaviruses. By inhibiting CSNK2, these compounds can disrupt viral replication, highlighting their potential as host-directed antiviral agents. acs.orgresearchgate.net The inhibition occurs at the molecular level by blocking the ATP-binding site of the kinase. acs.org
G-Protein Coupled Receptor (GPCR) Pathways:
δ-Opioid Receptor: A series of pyrazole-related compounds have been developed as positive allosteric modulators (PAMs) of the δ-opioid receptor. These molecules bind to a site distinct from the endogenous ligand and can introduce bias by stabilizing specific receptor conformations. acs.org This leads to differential downstream signaling, influencing pathways like cAMP inhibition and ERK1/2 phosphorylation. Such biased modulation offers a potential route to separate therapeutic efficacy from side effects. acs.org
Cannabinoid Receptors (CB1/CB2): Pyrazole derivatives are a major structural class of cannabinoid receptor modulators. google.com.pg For example, 5-(5-alkynyl-2-thienyl)pyrazole derivatives act as potent CB1 receptor antagonists or inverse agonists. nih.gov Inverse agonists can decrease the constitutive, baseline signaling of CB receptors, which has important implications for modulating the endocannabinoid system and its downstream signaling pathways. google.com.pg
Unfolded Protein Response (UPR) Pathway: The UPR is a set of intracellular signaling pathways activated by endoplasmic reticulum (ER) stress. IRE1α is a key sensor and effector in this pathway. google.com Under prolonged ER stress, IRE1α can become hyperactive, leading to apoptosis. Certain small molecules, potentially including pyrazole derivatives, have been investigated as modulators of IRE1α kinase activity to control the switch between adaptive and pro-apoptotic UPR signaling. google.com
Leucine-Rich Repeat Kinase 2 (LRRK2) Pathway: Mutations in LRRK2 are a common cause of familial Parkinson's disease. Pyrazole aminopyrimidine derivatives have been specifically designed as LRRK2 modulators. google.com By inhibiting the kinase activity of LRRK2, these compounds may offer a therapeutic strategy for neurodegenerative diseases like Parkinson's and other conditions where LRRK2 is implicated, such as certain cancers and inflammatory diseases. google.com
Potential Applications in Chemical Biology, Materials Science, and Agrochemical Research
Design of Chemical Probes and Molecular Tools for Biological Systems
The structural architecture of 1-cyclobutyl-4-ethynyl-1H-pyrazole makes it a promising candidate for the development of chemical probes and molecular tools for studying biological systems. The terminal ethynyl (B1212043) group is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a highly efficient and bioorthogonal ligation method, meaning it can occur in complex biological environments without interfering with native biochemical processes.
By leveraging the ethynyl group, this compound can be covalently linked to reporter molecules such as fluorophores, biotin, or other tags. This enables the creation of customized molecular probes to label and visualize biological targets. For instance, if a derivative of this pyrazole (B372694) is found to bind to a specific protein, the ethynyl handle allows for the attachment of a fluorescent dye, facilitating the study of the protein's localization and dynamics within living cells. The pyrazole core itself is found in many biologically active molecules, and its derivatives are known to exhibit a wide array of pharmacological activities, suggesting that the scaffold could be directed toward various biological targets. nih.govmdpi.comnih.gov 4H-pyrazoles, in particular, are emerging as useful reagents in bioorthogonal "click" chemistry. nih.govnih.gov
Components in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely controlled by the choice of the metal and organic linker. researchgate.netnih.gov this compound serves as a potential precursor for organic linkers in MOF synthesis.
Pyrazole-carboxylic acids are a recognized class of organic linkers used in the construction of MOFs. researchgate.netrsc.org The pyrazole ring offers robust coordination sites for metal ions through its nitrogen atoms, while the carboxylic acid group provides another strong binding point. researchgate.net The ethynyl group of this compound can be chemically converted to a carboxylic acid moiety, transforming the molecule into a bifunctional linker suitable for MOF synthesis. The resulting pyrazole-carboxylic acid would then be ready to assemble with metal ions to form a porous framework. Pyrazolate-based MOFs have shown exceptional stability and are promising candidates for various applications, including catalysis and gas separation. nih.govuninsubria.itrsc.orgresearchgate.net
Even without conversion to a carboxylic acid, the ethynyl group can play a significant role in MOF design and function. Ethynyl-based ligands can be used to construct MOFs with unique structural and adsorptive properties. researchgate.net The linear and rigid nature of the ethynyl group can influence the topology of the resulting framework and can lead to interpenetrated structures, which may enhance framework stability and selectivity in gas adsorption. researchgate.net Furthermore, the ethynyl group can be a site for post-synthetic modification, allowing for the introduction of new functional groups within the MOF pores after the initial framework has been constructed. This provides a powerful method for tuning the properties of the MOF for specific applications. researchgate.net
Use as Ligands in Coordination Chemistry
Pyrazole and its derivatives have a long and rich history in coordination chemistry, where they act as effective ligands for a wide variety of metal ions. researchgate.netresearchgate.netbohrium.com The two adjacent nitrogen atoms in the pyrazole ring can donate their lone pairs of electrons to form coordinate bonds with a central metal atom, creating stable coordination complexes. nih.gov
This compound can function as a monodentate ligand, binding to a metal center through one of its nitrogen atoms. The presence of the bulky cyclobutyl group at the N1 position can exert significant steric influence, affecting the coordination geometry and the number of ligands that can bind to the metal center. This steric hindrance can be used to control the formation of specific complex architectures. The ethynyl group, while less likely to coordinate directly under normal conditions, can modify the electronic properties of the pyrazole ring, thereby influencing the strength of the metal-ligand bond. Functional groups attached to a ligand are known to play a crucial role in the properties of the resulting coordination complex. wikipedia.org
Precursors for Advanced Organic Materials
The chemical functionalities of this compound make it a valuable building block for the synthesis of advanced organic materials. The terminal alkyne is a particularly versatile group for polymerization reactions.
Alkynes are key substrates for constructing polymers with conjugated backbones, which often exhibit interesting electronic and optical properties. oup.com For example, ethynyl-containing monomers can undergo polymerization to form poly(phenylene-ethynylene)s and other conjugated polymers. nih.gov Furthermore, pyrazole-based microporous organic polymers have been synthesized and have shown high performance in applications such as CO2 capture and catalysis. researchgate.netacs.org The presence of both the pyrazole ring and the polymerizable alkyne group in this compound suggests its potential as a monomer for creating novel functional polymers with applications in gas storage, separation, and heterogeneous catalysis.
Scaffolds for Agrochemical Innovation (excluding specific efficacy data)
The pyrazole ring is a "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous commercial products. nih.govacs.orgnih.gov Pyrazole derivatives are widely utilized as insecticides, fungicides, and herbicides. nih.govmdpi.comresearchgate.net The success of this scaffold is due to its metabolic stability and its ability to be substituted at multiple positions, allowing for the fine-tuning of its biological activity. acs.org
This compound represents a novel scaffold for the discovery of new agrochemicals. The pyrazole core provides a proven foundation, while the cyclobutyl and ethynyl groups offer opportunities for creating chemical diversity. The cyclobutyl group can modulate properties such as lipophilicity and metabolic stability, which are critical for the performance of an agrochemical. The ethynyl group can serve as a point of attachment for other functional groups or be incorporated into larger molecular structures to explore new structure-activity relationships. nih.gov The design of new pesticides often involves the analysis of the structure-activity relationships of existing scaffolds to guide the synthesis of novel, effective compounds. nih.gov
Future Research Directions and Unexplored Avenues for 1 Cyclobutyl 4 Ethynyl 1h Pyrazole
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic chemistry offers opportunities to produce 1-cyclobutyl-4-ethynyl-1H-pyrazole with greater efficiency and environmental consideration. Current multistep syntheses can be resource-intensive. Future research should prioritize the development of novel synthetic strategies that are both elegant and sustainable.
Key areas for exploration include:
Multicomponent Reactions (MCRs) : Designing one-pot reactions where multiple starting materials react to form the target compound in a single step could drastically improve efficiency. thieme-connect.debeilstein-journals.org Research into an MCR that combines a cyclobutyl hydrazine (B178648) source, a suitable three-carbon synthon, and an ethynyl-containing fragment would be a significant step forward.
C-H Activation Strategies : Direct C-H functionalization of a pre-formed 1-cyclobutyl-1H-pyrazole ring to introduce the ethynyl (B1212043) group at the C4 position would represent a highly atom-economical route. thieme-connect.de This approach avoids the need for pre-functionalized substrates, reducing waste and synthesis steps.
Green Chemistry Principles : Future synthetic protocols should employ greener solvents, reduce energy consumption, and utilize catalytic systems over stoichiometric reagents. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, would be particularly beneficial for sustainable production. researchgate.net Exploring flow chemistry setups could also offer improved control, safety, and scalability over traditional batch processes.
Advanced Spectroscopic Characterization for Dynamic Processes
While standard spectroscopic data exists, a deeper understanding of the dynamic behavior of this compound is crucial for predicting its interactions and reactivity. Advanced spectroscopic techniques can provide insights into transient states and conformational dynamics that are not observable with static measurements.
Future research should involve:
Time-Resolved Spectroscopy : Techniques like pump-probe spectroscopy could be used to study the excited-state dynamics of the molecule, which is essential for understanding its photophysical properties and potential applications in materials like organic light-emitting diodes (OLEDs) or photodynamic therapy.
Multidimensional NMR Spectroscopy : Advanced NMR experiments can elucidate subtle through-space interactions and conformational preferences of the cyclobutyl ring relative to the pyrazole (B372694) core. This information is vital for understanding how the molecule fits into biological binding pockets or self-assembles in materials.
In-Situ Reaction Monitoring : Utilizing spectroscopic methods (e.g., ReactIR, in-situ NMR) to monitor reactions involving the ethynyl group in real-time can provide detailed mechanistic information, helping to optimize reaction conditions and discover new reactivity pathways.
Integration of Machine Learning and AI in Computational Design and Prediction
The intersection of computational chemistry and artificial intelligence (AI) presents a powerful toolkit for accelerating the discovery and optimization of novel pyrazole derivatives. eurasianjournals.com By leveraging machine learning (ML) and AI, researchers can move beyond traditional trial-and-error approaches to a more predictive and design-oriented paradigm. ajrconline.org
Key avenues for this integration include:
Predictive Modeling : Training ML models on existing data from pyrazole derivatives to predict key properties of this compound and its hypothetical derivatives. eurasianjournals.com This can include predicting biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and material characteristics.
De Novo Design : Employing generative AI models to design novel derivatives of this compound tailored for specific functions, such as inhibiting a particular enzyme or exhibiting desired photophysical properties.
Synthesis Planning : Using AI-powered retrosynthesis tools to identify the most efficient and novel synthetic routes to the target molecule and its analogues, potentially uncovering pathways that human chemists might overlook.
Table 1: AI and Machine Learning Applications for this compound
| Application Area | Specific Task | Potential Outcome |
|---|---|---|
| Property Prediction | QSAR/QSPR Modeling | Rapidly screen virtual derivatives for high biological activity or desired material properties. eurasianjournals.com |
| De Novo Design | Generative Adversarial Networks (GANs) | Design novel molecules with optimized target affinity and favorable pharmacokinetic profiles. ajrconline.org |
| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient and cost-effective synthetic routes, accelerating the synthesis of new analogues. |
| Mechanism Elucidation | MD Simulations & ML | Predict binding modes with biological targets and understand dynamic interactions. eurasianjournals.com |
Exploration of Novel Chemical Reactivity Pathways and Derivatizations
The ethynyl group is a versatile functional handle that serves as a gateway for a multitude of chemical transformations. While standard reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry") are known, there is vast potential for exploring less conventional reactivity. unm.eduresearchgate.net
Future research should focus on:
Tandem/Cascade Reactions : Designing reactions where the ethynyl group undergoes an initial transformation that triggers a subsequent cyclization or rearrangement, leading to complex molecular architectures in a single operation. acs.org
Enyne Cycloadditions : Investigating the participation of the ethynyl moiety in various pericyclic reactions, such as enyne photocycloadditions, to construct novel bridged or fused ring systems. acs.org
Metal-Catalyzed Hydrofunctionalization : Exploring the addition of a wider range of X-H bonds (where X = S, P, Si) across the alkyne to create novel derivatives with unique electronic and coordination properties.
Derivatization of the Cyclobutyl Ring : While the ethynyl group is the primary reactive site, exploring selective C-H functionalization of the cyclobutyl ring could yield derivatives with modified steric profiles and lipophilicity.
Deepening Mechanistic Understanding of Molecular Interactions with Complex Biological Systems
Pyrazole-containing compounds are known to be biologically active, frequently acting as kinase inhibitors or other enzyme antagonists. mdpi.comtandfonline.comdoi.org To effectively design new therapeutics based on the this compound scaffold, a profound understanding of its interactions at a molecular level is necessary.
Future directions include:
Structural Biology : Co-crystallizing the compound or its derivatives with target proteins (e.g., kinases, lactate (B86563) dehydrogenase) to obtain high-resolution X-ray or cryo-EM structures. unm.edunih.gov This would provide definitive evidence of the binding mode and the specific roles of the cyclobutyl and ethynyl groups.
Biophysical Techniques : Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction with biological targets, providing crucial data for structure-activity relationship (SAR) studies.
Computational Dynamics : Performing long-timescale molecular dynamics (MD) simulations to study the dynamic behavior of the molecule within a binding site, which can reveal key conformational changes and water networks that mediate binding. eurasianjournals.com
Expansion into New Areas of Non-Clinical Material Science and Chemical Biology Applications
Beyond its potential in medicinal chemistry, the unique structure of this compound makes it a candidate for applications in material science and as a tool in chemical biology.
Potential unexplored areas include:
Metal-Organic Frameworks (MOFs) : The pyrazole nitrogen atoms can act as ligands for metal ions. thieme-connect.deresearchgate.net The ethynyl group offers a site for post-synthetic modification within a MOF, allowing for the tuning of pore size, gas adsorption properties, or catalytic activity. researchgate.net
Conductive Polymers : Polymerization via the ethynyl group could lead to novel conjugated polymers. The pyrazole and cyclobutyl groups would act as substituents to modulate the polymer's solubility, morphology, and electronic properties.
Chemical Probes : The terminal alkyne allows for straightforward "click" conjugation to reporter tags (like fluorophores or biotin). This makes the molecule a valuable building block for creating chemical probes to label and identify biological targets in living systems.
Structure-Based Design Principles for Targeted Molecular Functionality
A systematic approach, grounded in structure-based design, is essential for rationally engineering derivatives of this compound for specific functions. ethz.ch This involves an iterative cycle of design, synthesis, and testing, guided by structural and computational insights.
Key principles for future research:
Scaffold Hopping and Decoration : Systematically replacing or modifying the cyclobutyl and ethynyl groups to probe their roles. For example, exploring different ring sizes (cyclopentyl, cyclohexyl) or replacing the ethynyl group with other linkers (e.g., vinyl, ethyl) can fine-tune steric and electronic properties to optimize target engagement.
Targeted Library Synthesis : Using the ethynyl group as a versatile anchor point for parallel synthesis, creating focused libraries of compounds through reactions like Sonogashira couplings or click chemistry. unm.edu This allows for the rapid exploration of the chemical space around the core scaffold to identify potent and selective molecules.
Fragment-Based Growth : Using the core 1-cyclobutyl-1H-pyrazole as a fragment and computationally or experimentally identifying how to "grow" it into a known binding pocket by adding functionalities, particularly via the reactive ethynyl handle.
By systematically pursuing these research avenues, the scientific community can move beyond the current understanding of this compound and fully exploit its potential to become a valuable scaffold in medicine, material science, and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-cyclobutyl-4-ethynyl-1H-pyrazole, and what analytical techniques confirm its structure?
- Answer: Synthesis typically involves cyclocondensation or multi-step alkylation. For example, cyclocondensation of hydrazines with ketones (e.g., cyclobutyl ketones) under reflux conditions forms the pyrazole core. Ethynyl groups are introduced via Sonogashira coupling or nucleophilic substitution. Structural confirmation requires NMR (¹H/¹³C), IR (to detect ethynyl C≡C stretches), and mass spectrometry. Single-crystal X-ray diffraction (SC-XRD) resolves spatial arrangements, as seen in analogous pyrazole derivatives .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks. Safety protocols align with pyrazole derivatives, which may release toxic fumes upon decomposition .
Q. How is the purity of this compound assessed, and what solvents are optimal for its crystallization?
- Answer: Purity is verified via HPLC (>95% peak area) or GC-MS. Crystallization often uses ethyl acetate/hexane mixtures or slow evaporation from acetonitrile. Polar aprotic solvents (e.g., DMF) are avoided due to high boiling points. Crystallinity is confirmed by SC-XRD, as demonstrated for structurally similar pyrazoles .
Advanced Research Questions
Q. How can computational methods like DFT assist in predicting the reactivity of this compound?
- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, ethynyl groups exhibit high electron density, making them reactive in cross-coupling reactions. Vibrational frequency analysis (IR) and electrostatic potential maps further validate experimental spectral data .
Q. How should researchers address discrepancies between experimental spectral data and computational predictions for this compound?
- Answer: Cross-validate using multiple techniques:
- Compare DFT-derived IR spectra with experimental data to identify anomalies (e.g., solvent effects).
- Use SC-XRD to resolve bond-length disagreements.
- Adjust computational parameters (e.g., basis sets, solvation models) to improve accuracy .
Q. What strategies optimize the cyclobutyl group introduction during synthesis to improve yields?
- Answer:
- Catalyst screening: Use Pd(0) catalysts for Suzuki-Miyaura coupling with cyclobutyl boronic acids.
- Temperature control: Maintain 80–100°C to balance reaction rate and side-product formation.
- Protecting groups: Temporarily shield the ethynyl moiety with TMS (trimethylsilyl) to prevent undesired cycloadditions .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how to interpret negative results?
- Answer: Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization. If inactive, consider:
- Structural analogs: Modify the cyclobutyl/ethynyl groups to enhance binding.
- Solubility: Poor aqueous solubility may mask activity; use DMSO or PEG formulations.
- Docking studies: Identify steric clashes or unfavorable interactions via molecular modeling .
Q. How does the steric bulk of the cyclobutyl group influence regioselectivity in substitution reactions?
- Answer: The cyclobutyl group creates steric hindrance, directing electrophiles to the less hindered C-5 position of the pyrazole ring. This is confirmed by SC-XRD and NOESY NMR, which show spatial proximity effects. Compare with methyl or phenyl substituents to quantify steric contributions .
Methodological Tables
Table 1: Common Synthetic Routes and Yields for Pyrazole Derivatives
Table 2: Safety Data for Pyrazole Derivatives
| Hazard | Precaution | Waste Handling |
|---|---|---|
| Skin irritation | Use nitrile gloves | Store in halogenated waste containers |
| Inhalation risk | Fume hood required | Neutralize with 10% NaOH before disposal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
